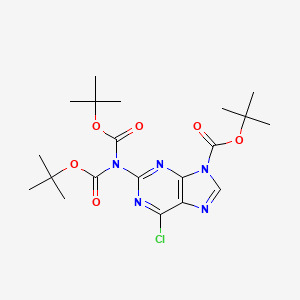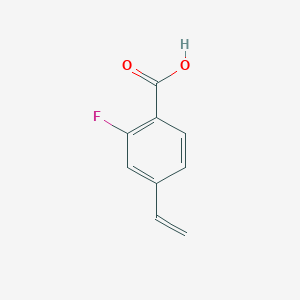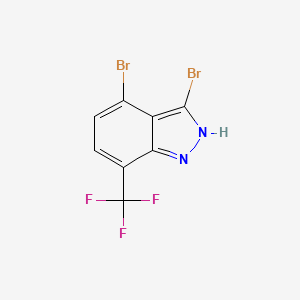
Isochroman-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-7-carbonitrile is an organic compound belonging to the isochroman family, characterized by a benzene ring fused to a tetrahydropyran ring with a nitrile group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isochroman-7-carbonitrile can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, where arylethanols and aldehydes undergo cyclization in the presence of a catalyst. For instance, using hexafluoroisopropanol as a solvent can facilitate the reaction at room temperature, yielding the desired isochroman derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient catalytic processes. Heterogeneous catalysts, such as Keggin-type polyoxometalates, have been employed to achieve high yields and recyclability . These methods are designed to be environmentally friendly and cost-effective, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: Isochroman-7-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions:
Oxidation: TEMPO, AZADO, and their derivatives are commonly used as catalysts for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products: The major products formed from these reactions include oxidized isochromans, primary amines, and substituted isochromans with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Isochroman-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and drug analogues.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound and its analogues are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of isochroman-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the nitroxyl radical catalyst facilitates the transfer of oxygen to the benzylic carbon, resulting in the formation of oxidized products . The compound’s effects in biological systems are mediated through its interaction with cellular enzymes and receptors, leading to various pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
Isochroman-7-carbonitrile can be compared with other similar compounds, such as:
Isochroman: Lacks the nitrile group and has different reactivity and applications.
Tetrahydroisoquinoline: Contains a nitrogen atom in the ring structure, leading to distinct biological activities and synthetic routes.
Chroman: Similar structure but with an oxygen atom in the ring, used in different chemical and biological contexts.
This compound stands out due to its unique nitrile group, which imparts specific reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isochromene-7-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2 |
InChI-Schlüssel |
UVRSQBGJUOMOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)








![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)


